1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxamide

Description

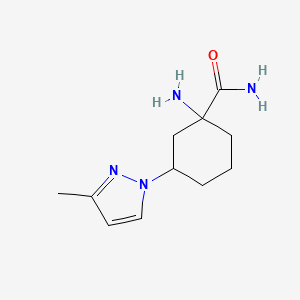

1-Amino-3-(3-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxamide (CAS: 1506007-14-2 ) is a cyclohexane-based carboxamide derivative featuring a 3-methylpyrazole substituent. Its structure combines a rigid cyclohexane backbone with a pyrazole heterocycle, a motif known for diverse biological activities, including kinase inhibition and apoptosis induction .

Properties

Molecular Formula |

C11H18N4O |

|---|---|

Molecular Weight |

222.29 g/mol |

IUPAC Name |

1-amino-3-(3-methylpyrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C11H18N4O/c1-8-4-6-15(14-8)9-3-2-5-11(13,7-9)10(12)16/h4,6,9H,2-3,5,7,13H2,1H3,(H2,12,16) |

InChI Key |

UQABNDMANWZMPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)C2CCCC(C2)(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 3-Methyl-1H-Pyrazolyl Moiety

The pyrazole ring, particularly 3-methyl-1H-pyrazole, is a critical building block in the target compound. The most versatile and widely reported method for synthesizing 5-aminopyrazoles—which can be adapted for 3-methyl-1H-pyrazoles—involves the condensation of β-ketonitriles with hydrazines. The reaction proceeds via nucleophilic attack by hydrazine on the carbonyl carbon of the β-ketonitrile, forming hydrazones that cyclize to yield the pyrazole ring system.

-

- β-Ketonitrile + Hydrazine → Hydrazone intermediate

- Cyclization of hydrazone → 5-Aminopyrazole derivative

Example reagents and conditions:

- β-Ketonitriles such as benzoylacetonitrile derivatives

- Hydrazine hydrate or substituted hydrazines

- Solvents: typically polar aprotic solvents or alcohols

- Temperature: mild heating (often 60°C) for several hours

This method allows for the introduction of various substituents on the pyrazole ring, including methyl groups at the 3-position, by selecting appropriate β-ketonitriles or hydrazines.

Functionalization of the Cyclohexane Core

The cyclohexane ring in 1-amino-3-(3-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxamide is functionalized at the 1 and 3 positions with amino and carboxamide groups, respectively. Preparation typically involves:

- Starting from cyclohexanecarboxylic acid derivatives or cyclohexanone precursors.

- Introduction of the amino substituent at C-1, often via amination reactions or by using amino-substituted cyclohexane precursors.

- Attachment of the 3-methyl-1H-pyrazol-1-yl group at C-3 through nucleophilic substitution or coupling reactions.

One documented approach involves the hydrolysis of methyl esters of cyclohexanecarboxylates bearing pyrazolyl substituents, followed by amide coupling to introduce the carboxamide group.

Amide Coupling to Form the Carboxamide Group

The final step in preparing the target compound is the formation of the carboxamide at the cyclohexane 1-position. This is commonly achieved via amide coupling reactions between the corresponding cyclohexanecarboxylic acid derivative and an amine.

-

- PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate)

- HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

- Hydrolysis of methyl ester to carboxylic acid

- Activation of carboxylic acid with coupling reagent

- Reaction with appropriate amine under mild conditions (room temperature to 60°C)

- Purification by chromatographic methods such as supercritical fluid chromatography (SFC) to separate diastereomers if formed

This method has been successfully applied to related cyclohexane-pyrazole carboxamide compounds, yielding pure amide products suitable for further applications.

Purification and Isomer Separation

The preparation often results in mixtures of diastereomers due to chiral centers on the cyclohexane ring. Separation is achieved by:

-

- Supercritical Fluid Chromatography (SFC) using chiral stationary phases such as ChiralPak AD-H or IC-H columns

- Use of solvent mixtures (e.g., methanol with diethylamine in CO₂) to optimize resolution

-

- Recrystallization from suitable solvents (methanol, dichloromethane mixtures)

- Slurring in polar solvents or solvent-antisolvent techniques to obtain amorphous or crystalline forms

These purification methods ensure high purity and stereochemical integrity of the final compound.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrazole ring formation | β-Ketonitrile + Hydrazine hydrate, polar solvent, 60°C, several hours | Forms 3-methyl-1H-pyrazole core |

| 2 | Cyclohexane functionalization | Amination or substitution on cyclohexane derivatives | Introduces amino and pyrazolyl groups |

| 3 | Ester hydrolysis | Aqueous base or acid hydrolysis | Converts methyl ester to carboxylic acid |

| 4 | Amide coupling | PyBOP or HATU, amine, room temp to 60°C | Forms carboxamide group |

| 5 | Purification and isomer separation | SFC with chiral columns, recrystallization | Separates diastereomers and purifies |

Chemical Reactions Analysis

1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Scientific Research Applications

1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Structural Analogues with Pyrazole Moieties

1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide

- Key Difference : Lacks the 3-methyl group on the pyrazole ring.

- Pyrazole derivatives without alkyl substituents often exhibit lower metabolic stability due to increased susceptibility to oxidation .

1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid

- Key Difference : Replaces the cyclohexane-carboxamide with a carboxylic acid and introduces an allyl group.

- Implications : The carboxylic acid group enhances water solubility but may limit blood-brain barrier penetration. Allyl groups can confer reactivity in further functionalization, as seen in agrochemical applications .

1-(4-Methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic Acid

- Key Difference : Cyclopentane-fused pyrazole core with a 4-methylphenyl substituent.

- The aromatic substituent may enhance π-π stacking interactions in enzyme binding pockets .

Apoptosis-Inducing Cyclohexane-1-carboxamides

A study on 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives (e.g., compound 5i ) demonstrated potent antitumor activity against MCF-7 breast cancer cells (IC50 = 3.25 μM), outperforming doxorubicin (IC50 = 6.77 μM) . While the target compound shares the cyclohexane-carboxamide scaffold, its 3-methylpyrazole group may modulate apoptosis pathways differently. Pyrazole-containing analogs are hypothesized to interact with kinases or caspases, but direct mechanistic data for the target compound remain unexplored in the provided evidence.

Physicochemical Data

Biological Activity

1-Amino-3-(3-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and related research findings.

Structural Characteristics

The molecular formula of this compound is C₁₀H₁₆N₄O, featuring a cyclohexane ring substituted with an amino group and a carboxamide, along with a 3-methyl-1H-pyrazole moiety. This unique structure contributes to its diverse biological activities, particularly in the fields of oncology and inflammation management.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Protein Kinases : Studies suggest that this compound may inhibit specific protein kinases involved in cancer progression, making it a potential candidate for antineoplastic therapy.

- Anti-inflammatory Properties : The pyrazole moiety is known for its anti-inflammatory effects, which may influence metabolic pathways associated with cell proliferation and inflammation.

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation by targeting specific signaling pathways. For instance, it has been linked to the inhibition of BRAF(V600E) and other kinases critical for cancer cell survival .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory activity. It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in cell culture models, suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the pyrazole substitution or modifications to the cyclohexane ring can significantly affect its potency and selectivity against biological targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Amino-3-(4-methyl-1H-pyrazol-1-yl)cyclohexane | Different pyrazole substitution | Potentially different anticancer activity |

| 3-Amino-5-methylpyrazole | Simpler structure without cyclohexane | Retains some anti-inflammatory activity |

| Cyclohexylamine | Lacks pyrazole ring | Intermediate in organic synthesis with limited biological activity |

Q & A

Basic Research Questions

Q. How can synthesis conditions for 1-Amino-3-(3-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxamide be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature (typically 60–80°C for pyrazole derivatives), pH (neutral to slightly basic), and solvent choice. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction kinetics by stabilizing intermediates . Use stoichiometric ratios of reagents (e.g., cyclohexane derivatives and pyrazole precursors) adjusted based on TLC/HPLC monitoring. Include inert atmospheres (N₂/Ar) to prevent oxidation of sensitive functional groups .

| Solvent | Efficiency (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF | 85–90 | ≥95 | |

| DCM | 75–80 | ≥90 |

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates the target compound from byproducts. For polar impurities, use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase. Recrystallization in ethanol or methanol can further enhance purity (≥98%) .

Q. Which spectroscopic methods are critical for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for cyclohexane (δ 1.2–2.5 ppm), pyrazole (δ 7.5–8.2 ppm), and carboxamide (δ 6.5–7.0 ppm) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for synthesizing this compound?

- Methodological Answer : Use quantum chemical calculations (DFT, e.g., B3LYP/6-31G*) to model transition states and intermediates. Combine with reaction path search algorithms (e.g., GRRM) to identify low-energy pathways. Validate predictions with experimental kinetic data (e.g., rate constants from GC-MS monitoring) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Step 1 : Verify sample purity via HPLC.

- Step 2 : Perform 2D NMR (COSY, HSQC) to distinguish coupling artifacts from structural isomers.

- Step 3 : Compare experimental data with simulated spectra (e.g., ACD/Labs or Gaussian) .

- Example: Aromatic proton splitting in pyrazole may arise from hindered rotation; variable-temperature NMR can confirm dynamic effects .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound’s bioactivity?

- Methodological Answer :

-

Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .

-

Bioactivity Assays : Test analogs with modified pyrazole substituents (e.g., 4-chloro vs. 3-methyl) in enzyme inhibition assays (IC₅₀ determination) .

Analog Modification Target Affinity (IC₅₀, nM) Reference 3-Methyl-pyrazole 120 ± 15 4-Chloro-pyrazole 85 ± 10

Q. How can reactor design parameters influence scalability of the synthesis?

- Methodological Answer : Optimize heat transfer (jacketed reactors) and mixing efficiency (impeller design) to maintain temperature (±2°C) and prevent hotspots. For exothermic steps (e.g., cyclization), use semi-batch addition of reagents. Scale-up factors >10x require CFD simulations to predict fluid dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.